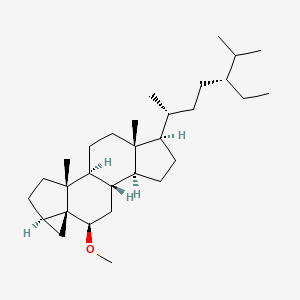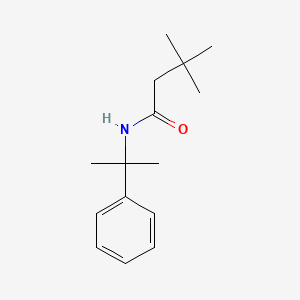
Bromobutide-debromo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromobutide-debromo, also known as N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a metabolite of the herbicide bromobutide. Bromobutide is an amide-type herbicide commonly used in paddy fields to control perennial and annual weeds. This compound is formed through the degradation of bromobutide via photochemical reactions and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromobutide-debromo is primarily formed as a degradation product of bromobutide. The degradation occurs through photochemical reactions and metabolic processes. The photochemical reaction involves the exposure of bromobutide to light, leading to the removal of the bromine atom and the formation of this compound .
Industrial Production Methods
There are no specific industrial production methods for this compound as it is not synthesized intentionally. Instead, it is a byproduct formed during the application of bromobutide in agricultural settings .
Analyse Chemischer Reaktionen
Types of Reactions
Bromobutide-debromo undergoes various chemical reactions, including:
Photochemical Reactions: Exposure to light leads to the degradation of bromobutide to this compound
Metabolic Reactions: Enzymatic processes in soil and water further degrade bromobutide to this compound
Common Reagents and Conditions
Light: Photochemical degradation occurs under light exposure
Enzymes: Metabolic degradation involves enzymes present in soil and water
Major Products Formed
The primary product formed from the degradation of bromobutide is this compound .
Wissenschaftliche Forschungsanwendungen
Bromobutide-debromo has been studied primarily in the context of its formation and behavior in agricultural environments. Key research applications include:
Environmental Studies: Investigating the degradation and persistence of bromobutide and its metabolites in paddy fields
Agricultural Research: Understanding the impact of bromobutide and its metabolites on soil and water quality
Wirkmechanismus
Bromobutide-debromo is formed through the degradation of bromobutide. The mechanism involves the removal of the bromine atom from bromobutide via photochemical reactions and metabolic processes. The molecular targets and pathways involved in the degradation process include light exposure and enzymatic activity in soil and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobutide: The parent compound from which bromobutide-debromo is derived
Other Amide Herbicides: Similar herbicides that undergo degradation to form various metabolites
Uniqueness
This compound is unique in its formation as a specific degradation product of bromobutide. Its presence and behavior in agricultural environments provide valuable insights into the environmental impact of herbicide use .
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-13(17)16-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRDHBULARJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
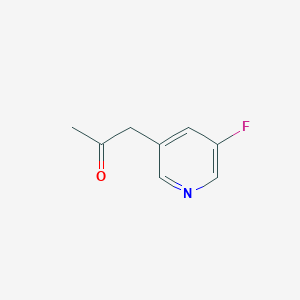
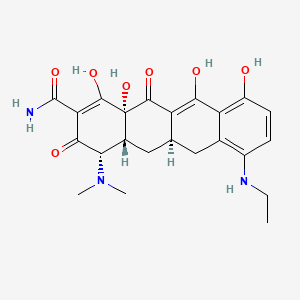
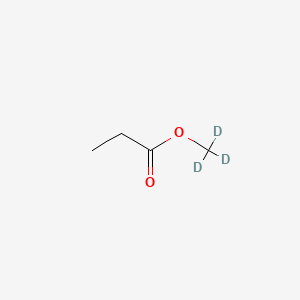
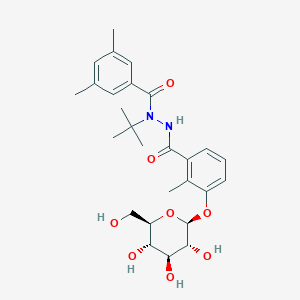
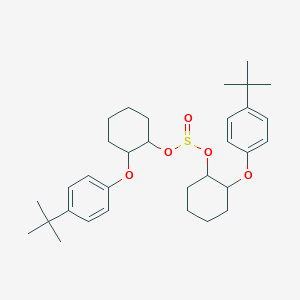
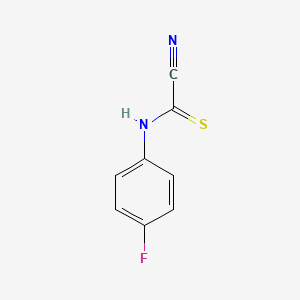
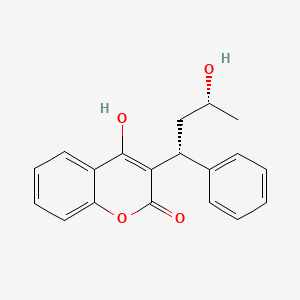
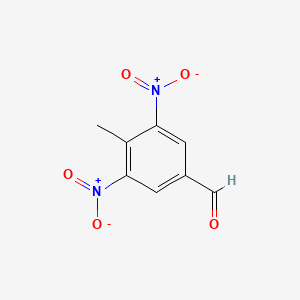

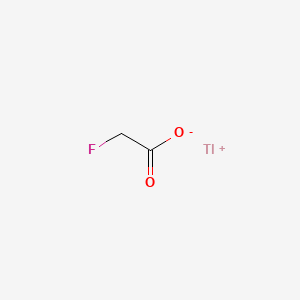
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

